1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Description
Benzoxazole derivatives have gained a lot of importance in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with potassium hydroxide, followed by other reactions depending on the specific derivative being synthesized .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives can vary widely depending on the specific derivative. For example, the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques such as FTIR, NMR, and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant antimicrobial properties. In a study by Kakkar et al., several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited high antimicrobial activity against various bacterial strains, comparable to existing antibiotics. Additionally, compound 19 showed potent antifungal activity against Aspergillus niger, while compound 1 was effective against Candida albicans.
Anticancer Potential
Benzoxazole derivatives have also been investigated for their anticancer properties. Compound 8g, for instance, demonstrated an impressive IC50 value of 0.050 μM against TNIK (a kinase associated with cancer progression). It effectively suppressed the proliferation and migration of colorectal cancer cells .
Anxiolytic and PET Imaging Applications
Benzo[d]imidazo[2,1-b]thiazoles, structurally related to benzoxazoles, have been studied for various applications. They serve as non-sedative anxiolytics, powerful anticancer agents, and PET imaging probes for β-amyloid plaques in Alzheimer’s patients .
Anticonvulsant Activity
Although not directly related to the mentioned compound, benzoxazole derivatives have been explored for anticonvulsant properties. Further research could investigate their potential in treating epilepsy and related disorders .
Synthetic Intermediates
Benzoxazole derivatives are valuable intermediates in the preparation of new biological materials. Researchers have used them in the synthesis of various pharmacologically active compounds .
Other Applications
While not extensively studied, benzoxazole derivatives have shown promise in areas such as anti-inflammatory, antihistamine, and melatonin receptor antagonism .
properties
IUPAC Name |
1-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4S/c1-13(12-35-23-25-15-5-3-4-6-16(15)34-23)11-30-17-19(28(2)22(33)27-20(17)32)26-21(30)29-9-7-14(8-10-29)18(24)31/h3-6,13-14H,7-12H2,1-2H3,(H2,24,31)(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVNWKMLWKJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide |
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